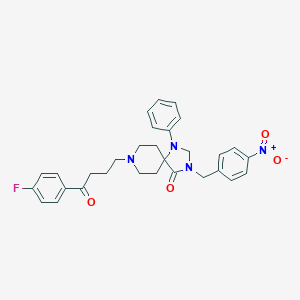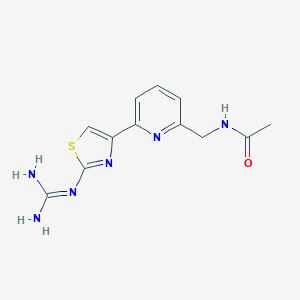
4-(6-(Acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole
Descripción general
Descripción
4-(6-(Acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole, also known as AG490, is a small molecule inhibitor that targets Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathways. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammation.
Mecanismo De Acción
4-(6-(Acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole inhibits the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK. This prevents the phosphorylation of STAT, which is required for its activation and translocation to the nucleus. As a result, the expression of downstream genes regulated by STAT is inhibited, leading to the suppression of cellular proliferation and survival.
Efectos Bioquímicos Y Fisiológicos
4-(6-(Acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the growth of cancer cells in vitro and in vivo, induce apoptosis in cancer cells, and suppress the production of pro-inflammatory cytokines. Additionally, 4-(6-(Acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(6-(Acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high specificity for JAK/STAT signaling pathway and can be used to investigate the role of this pathway in various cellular processes. However, 4-(6-(Acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole also has limitations, including its potential off-target effects and toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 4-(6-(Acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole. One potential application is in the treatment of cancer, where 4-(6-(Acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole could be used as an adjuvant therapy to enhance the efficacy of chemotherapy. Additionally, 4-(6-(Acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole could be investigated for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Further research is also needed to optimize the synthesis of 4-(6-(Acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole and to develop more potent and selective inhibitors of the JAK/STAT signaling pathway.
Aplicaciones Científicas De Investigación
4-(6-(Acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the JAK/STAT signaling pathway, which is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. This compound has been investigated for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and inflammation.
Propiedades
Número CAS |
135450-94-1 |
|---|---|
Nombre del producto |
4-(6-(Acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole |
Fórmula molecular |
C12H14N6OS |
Peso molecular |
290.35 g/mol |
Nombre IUPAC |
N-[[6-[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]pyridin-2-yl]methyl]acetamide |
InChI |
InChI=1S/C12H14N6OS/c1-7(19)15-5-8-3-2-4-9(16-8)10-6-20-12(17-10)18-11(13)14/h2-4,6H,5H2,1H3,(H,15,19)(H4,13,14,17,18) |
Clave InChI |
AOCMLOWDFAEKJE-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC1=NC(=CC=C1)C2=CSC(=N2)N=C(N)N |
SMILES canónico |
CC(=O)NCC1=NC(=CC=C1)C2=CSC(=N2)N=C(N)N |
Sinónimos |
4-(6-(acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole 4-APGT |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

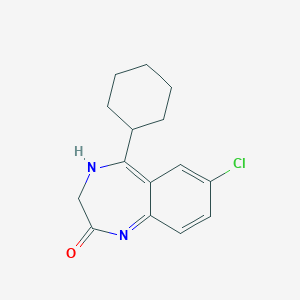
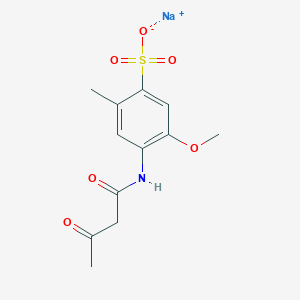
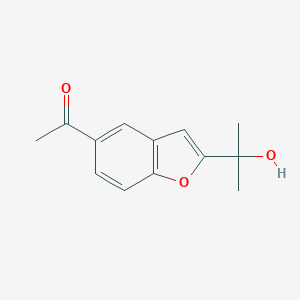
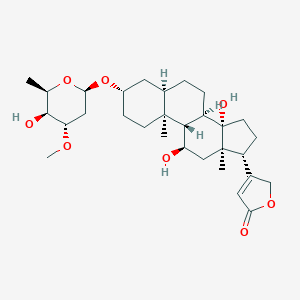
![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B162024.png)
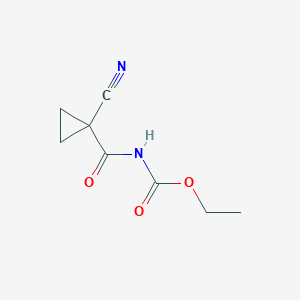
![(2R)-3-[[(E)-9-Octadecenoyl]oxy]-1,2-propanediol](/img/structure/B162026.png)
